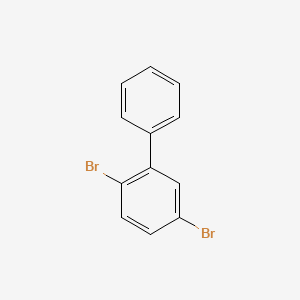

2,5-Dibromobiphenyl

Description

Overview of Polybrominated Biphenyls (PBBs) in Environmental and Chemical Research

Polybrominated biphenyls (PBBs) are a class of synthetic organic compounds composed of a biphenyl (B1667301) structure where hydrogen atoms have been replaced by bromine. These chemicals were widely utilized as additive brominated flame retardants from 1970 until 2000. magtech.com.cn Their chemical and thermal stability made them effective for this purpose, leading to their incorporation into plastics, textiles, and electronic equipment. asianpubs.orgnih.gov

However, the very properties that made PBBs useful also contribute to their significant environmental concern. asianpubs.org PBBs are highly persistent in the environment, lipophilic (meaning they accumulate in fatty tissues), and resistant to metabolic and chemical degradation. magtech.com.cnresearchgate.netsci-hub.se Due to their semi-volatile nature, they can undergo long-range transport, leading to global distribution. magtech.com.cn A major incident of environmental contamination occurred in Michigan in 1973, when a PBB-based flame retardant was accidentally mixed into livestock feed, leading to widespread exposure of animals and humans. researchgate.netsci-hub.se This event spurred considerable research into the environmental fate and biological effects of PBBs.

In 2009, commercial hexabrominated biphenyls were listed under the Stockholm Convention on Persistent Organic Pollutants, which aimed to ban their manufacture and use. magtech.com.cn Research continues to focus on the environmental presence of PBBs, their transformation pathways (such as photodegradation, microbial degradation, and combustion), and the risks associated with their byproducts. asianpubs.orgnih.gov

The Significance of 2,5-Dibromobiphenyl (B1148622) as a Specific Research Target

Within the large family of 209 possible PBB congeners, this compound has emerged as a compound of specific interest for several research applications. It serves as a crucial intermediate and precursor in organic synthesis for creating more complex molecules. For example, it is used in the production of phenyl-substituted compounds relevant to LED technology.

In environmental studies, this compound is utilized as a performance reference compound (PRC) in passive samplers to assess the bioavailability of other halogenated contaminants. Its lower bromination level suggests it may degrade faster than more highly brominated PBBs.

Furthermore, this compound is a subject of study in molecular biology and toxicology. Research indicates it can bind to and activate the aryl hydrocarbon receptor (AhR), a protein involved in regulating gene expression, cell cycle, and the metabolism of foreign chemicals. This interaction makes it a model compound for investigating the mechanisms of action of halogenated aromatic hydrocarbons.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Registry Number | 57422-77-2 |

| Molecular Formula | C₁₂H₈Br₂ |

| Molecular Weight | 312.00 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 154–156°C |

| Boiling Point | 332–333°C |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, benzene (B151609) |

| Data sourced from multiple references. nist.gov |

Evolution of Research Interests in Dibromobiphenyl Congeners

The focus of research on PBBs has evolved since the initial concerns raised by the Michigan contamination incident. Early research often centered on the commercial mixtures themselves, such as FireMaster®, which were composed mainly of hexa- and heptabromobiphenyls. sci-hub.seinchem.org However, as analytical techniques improved, interest shifted towards understanding the environmental fate and biological activity of individual congeners.

There has been a growing interest in lower-brominated PBBs, including dibromobiphenyls. This is partly because degradation processes in the environment can break down highly brominated congeners into less brominated, but potentially still active, forms. inchem.org Research has shown that PBBs with fewer bromine atoms can be metabolized into hydroxylated derivatives. t3db.ca

Studies have explored the specific roles of different dibromobiphenyl isomers in environmental and laboratory settings. For instance, research on congeners like 2,6-dibromobiphenyl (B167044) has demonstrated their ability to "prime" or stimulate microbial communities in sediments to dehalogenate more persistent polychlorinated biphenyls (PCBs). nih.govnih.gov This has opened up avenues for bioremediation research. The synthesis of specific, unsymmetrically substituted biaryls from dibromobiphenyl precursors using advanced techniques like microflow systems is also an active area of chemical research, driven by the need for novel compounds in materials science and pharmaceuticals. beilstein-journals.org

Table 2: Selected Dibromobiphenyl Congeners in Research

| Congener | CAS Number | Key Research Application/Finding |

| 2,2'-Dibromobiphenyl (B83442) | 13029-09-9 | Intermediate in the synthesis of complex molecules for materials science. nbinno.com Subject of studies on selective monolithiation in microflow systems. beilstein-journals.org |

| 2,6-Dibromobiphenyl | Not specified in results | Primes microbial dechlorination of PCBs in contaminated sediments. nih.govnih.gov |

| 4,4'-Dibromobiphenyl (B48405) | 92-86-4 | Studied for its environmental persistence and degradation via methods like photocatalysis. asianpubs.org |

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQCPXUMZCNOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074763 | |

| Record name | PBB 009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57422-77-2 | |

| Record name | 2,5-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057422772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO0GQ8PV7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Studies of 2,5 Dibromobiphenyl

Halogen-Lithium Exchange Reactions and Intermediate Species

Halogen-lithium exchange is a powerful tool for the functionalization of aryl halides. In the case of dibromobiphenyls, achieving selective monolithiation can be challenging in conventional batch reactors, often leading to mixtures of mono- and di-lithiated species. beilstein-journals.org However, recent advancements using microflow systems have enabled highly selective and efficient monolithiation of dibromobiaryls. beilstein-journals.orgresearchgate.net

These systems utilize fast micromixing and precise temperature control to manage highly exothermic and rapid reactions. beilstein-journals.org For instance, the reaction of a dibromobiphenyl with one equivalent of n-butyllithium (n-BuLi) in a microflow reactor can selectively replace one bromine atom with lithium, even at temperatures as high as 0°C or 24°C, which is a significant improvement over traditional methods that require temperatures of -78°C. beilstein-journals.org The resulting organolithium intermediate, such as (2-bromobiphenyl-2'-yl)lithium from 2,2'-dibromobiphenyl (B83442), is a short-lived species that can be trapped by various electrophiles to yield unsymmetrically substituted biaryls. beilstein-journals.orgbiosynth.com

The general scheme for this reaction involves the initial formation of the monolithiated intermediate, which can then react with an electrophile (E¹). A subsequent halogen-lithium exchange and reaction with a second electrophile (E²) can produce unsymmetrically disubstituted biphenyls.

The table below, adapted from studies on 2,2'-dibromobiphenyl, illustrates the effectiveness of microflow systems in controlling halogen-lithium exchange reactions.

Table 1: Selective Monolithiation of 2,2'-Dibromobiphenyl followed by Electrophilic Quench in a Microflow System

| Electrophile | Reaction Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | 0 | 2-Bromobiphenyl | 88 | beilstein-journals.org |

| Iodomethane | 0 | 2-Bromo-2'-methylbiphenyl | 89 | beilstein-journals.org |

| Chlorotrimethylsilane | 0 | 2-Bromo-2'-(trimethylsilyl)biphenyl | 88 | beilstein-journals.org |

| Benzaldehyde | 0 | (2-Bromobiphenyl-2'-yl)(phenyl)methanol | 85 | beilstein-journals.org |

| Benzophenone | 0 | (2-Bromobiphenyl-2'-yl)diphenylmethanol | 91 | beilstein-journals.org |

Reductive Debromination Mechanisms

Reductive debromination is a key degradation process for 2,5-dibromobiphenyl (B1148622) and other polybrominated biphenyls (PBBs), occurring through various environmental and laboratory-controlled pathways.

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) is an effective method for breaking down persistent organic pollutants. asianpubs.orgresearchgate.net The mechanism involves the generation of highly reactive oxygen species upon irradiation of TiO₂ with UV light. neptjournal.com When TiO₂ absorbs a photon with energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band to the conduction band, leaving a hole (h⁺) behind. mdpi.com

These electron-hole pairs initiate redox reactions:

The holes can react with water or hydroxide (B78521) ions to produce highly oxidizing hydroxyl radicals (•OH). asianpubs.orgneptjournal.com

The electrons can react with adsorbed oxygen to form superoxide (B77818) radical anions (O₂•⁻).

These radical species, particularly the hydroxyl radical, are powerful, non-selective oxidants that can attack the aromatic rings of this compound, leading to the cleavage of C-Br and C-C bonds and eventual mineralization into CO₂, water, and bromide ions. asianpubs.orgneptjournal.com Studies on the photodegradation of 4,4'-dibromobiphenyl (B48405) have shown that the degradation rate is influenced by factors such as the initial concentration of the pollutant and the amount of TiO₂ catalyst. asianpubs.org The process involves the formation of radical intermediates and leads to a stepwise degradation of the parent compound. asianpubs.org

Nanoscale zerovalent iron (nZVI) is a highly effective reducing agent for the remediation of halogenated organic compounds due to its large surface area and high reactivity. mdpi.comresearchgate.net The reductive dehalogenation of brominated biphenyls by nZVI is believed to occur primarily through an electron transfer mechanism at the iron surface. mdpi.com

The mechanism involves the transfer of electrons from the zerovalent iron to the brominated biphenyl (B1667301) molecule. This process is favored for compounds with lower lowest unoccupied molecular orbital (LUMO) energies, which can more readily accept electrons. mdpi.com The reaction typically proceeds via a stepwise, or sequential, debromination, where bromine atoms are removed one by one. researchgate.net For instance, studies on polybrominated diphenyl ethers (PBDEs) show that debromination leads to the formation of less-brominated congeners, which are subsequently reduced further. researchgate.netnih.gov The rate of dehalogenation generally decreases as the number of bromine substituents decreases. researchgate.netnih.gov Bimetallic systems, such as palladium-coated nZVI (nZVI/Pd), can significantly enhance the reaction rates by orders of magnitude, as palladium acts as a catalyst for both hydrogenolysis and electron transfer. nih.gov

Table 2: Anaerobic Reductive Debromination of Brominated Biphenyls in Sediment Microcosms

| Compound | Acclimation Time | Time for >90% Dehalogenation to Biphenyl | Primary Intermediate | Reference |

|---|---|---|---|---|

| 2-Bromobiphenyl | 1-2 weeks | 1 week | - | asm.org |

| 2,6-Dibromobiphenyl (B167044) | 1-2 weeks | 2 weeks | 2-Bromobiphenyl | asm.org |

| 2,2'-Dibromobiphenyl | 14 weeks | >15 weeks | 2-Bromobiphenyl | asm.org |

Photodegradation Pathways and Radical Intermediates (e.g., TiO2 Catalysis)

Surface-Supported Reactions and Molecular Transformations

On-surface synthesis provides a bottom-up approach to construct novel covalent nanostructures with atomic precision, starting from well-defined molecular precursors on metal surfaces. researchgate.net The reactivity of molecules like this compound is profoundly influenced by their interaction with the substrate.

When this compound is deposited onto a catalytically active metal surface, such as silver (Ag) or copper (Cu), under ultra-high vacuum conditions, the interaction can induce the cleavage of the carbon-bromine bonds at elevated temperatures. nih.govarxiv.org This process, known as dehalogenation, is a key step in on-surface synthesis. acs.org

Studies on similar molecules like 2,2'-dibromobiphenyl (DBBP) on a Ag(111) surface have provided detailed mechanistic insights. nih.govarxiv.orgacs.org Upon heating, the bromine atoms are cleaved, and the resulting biphenyl biradical species is stabilized by the metal surface, often through the formation of organometallic intermediates with surface adatoms. nih.govarxiv.org The adsorption configuration and the stability of these radical intermediates are crucial in determining the subsequent reaction pathways. nih.gov The chemisorption process dictates the orientation and reactivity of the precursor molecules, steering the reaction toward specific products. arxiv.org

The surface-stabilized radical intermediates generated from the debromination of this compound are highly reactive and can undergo subsequent coupling reactions to form larger polycyclic aromatic hydrocarbons (PAHs). nih.govarxiv.org Depending on the precursor's structure and the reaction conditions, these couplings can be either intramolecular or intermolecular.

For example, the biradical biphenyl species formed from 2,2'-dibromobiphenyl on Ag(111) can undergo intermolecular Ullmann-type coupling upon further annealing. arxiv.org This process links the radical species together, leading to the formation of oligomers or specific PAH structures like dibenzo[e,l]pyrene. nih.govarxiv.orgacs.org The formation of such extended aromatic systems is a testament to the control exerted by the metal surface, which templates the reaction and facilitates specific C-C bond formations that might be inaccessible through traditional solution-phase chemistry. This strategy allows for the precise construction of complex carbon nanostructures, including graphene nanoribbons and other novel PAHs. acs.org

Chemi-sorption Induced Reactions on Metal Surfaces

Electrophilic Aromatic Substitution Reactivity on the Biphenyl Core

The reactivity of the biphenyl core in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic and steric effects of the two bromine substituents. These substituents are located on one of the two phenyl rings, rendering the two rings electronically distinct. One ring is substituted with two deactivating bromo groups, while the other remains unsubstituted.

Directing Effects of Substituents

The orientation of an incoming electrophile onto an aromatic ring is dictated by the nature of the substituents already present. In the case of this compound, we must consider the directing effects of the bromine atoms on the substituted ring and the effect of the phenyl group on the unsubstituted ring.

Halogens, such as bromine, are deactivating yet ortho, para-directing. This is due to a combination of their electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+R). While the inductive effect withdraws electron density from the ring, making it less reactive than benzene (B151609), the resonance effect, which involves the donation of a lone pair of electrons to the aromatic system, preferentially stabilizes the cationic intermediates (arenium ions) formed during attack at the ortho and para positions.

The phenyl group is generally considered a weak activating group and is also ortho, para-directing. This is because the second phenyl ring can stabilize the arenium ion intermediate through resonance.

Predicted Reactivity and Regioselectivity

Given the substituent effects, electrophilic attack on this compound is expected to preferentially occur on the unsubstituted phenyl ring. This is because the two bromine atoms on the other ring strongly deactivate it towards electrophilic attack.

Within the unsubstituted ring, the incoming electrophile would be directed to the ortho (2' and 6') and para (4') positions relative to the C1-C1' bond. Steric hindrance from the substituted ring might influence the ratio of ortho to para products, with the para position often being favored for bulkier electrophiles.

On the substituted ring (the 2,5-dibromophenyl moiety), the remaining positions available for substitution are C3, C4, and C6. The directing effects of the two bromine atoms would come into play here. The position ortho to the bromine at C2 is C3, and the position para is C5 (already substituted). The position ortho to the bromine at C5 is C4 and C6. Therefore, any minor substitution on this ring would be expected to occur at positions C3, C4, or C6, with the precise distribution depending on the specific electrophile and reaction conditions. However, due to the strong deactivation, substitution on this ring is significantly less favorable.

Mechanistic Considerations

The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway for EAS:

Formation of the σ-complex (arenium ion): The electrophile attacks the π-electron system of one of the aromatic rings, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. The stability of this intermediate is crucial in determining the rate and regioselectivity of the reaction. As discussed, the formation of the arenium ion on the unsubstituted ring is energetically more favorable.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Research Findings

Detailed experimental studies specifically investigating the electrophilic aromatic substitution reactions (such as nitration, halogenation, Friedel-Crafts reactions, or sulfonation) directly on the this compound core are not extensively reported in the scientific literature. This scarcity of data is likely due to the deactivating nature of the dibromo-substituted ring, which makes the compound a challenging substrate for typical EAS reactions, potentially leading to low yields or complex product mixtures. Research on polybrominated biphenyls often focuses on their synthesis, environmental impact, and toxicological properties rather than their subsequent chemical transformations via EAS.

For comparison, studies on other substituted biphenyls can provide insights. For instance, the nitration of 4,4'-dibromobiphenyl has been shown to yield dinitro derivatives, indicating that under forcing conditions, electrophilic substitution can occur even on deactivated biphenyl systems. However, the directing effects in 4,4'-dibromobiphenyl are different from those in the 2,5-isomer.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring Subject to Attack | Position of Attack | Directing Influence | Predicted Major/Minor Product | Rationale |

| Unsubstituted Phenyl Ring | 2' (ortho) | Phenyl group (o,p-directing) | Major | Electronically favored, but some steric hindrance. |

| Unsubstituted Phenyl Ring | 4' (para) | Phenyl group (o,p-directing) | Major | Electronically favored and sterically accessible. |

| Unsubstituted Phenyl Ring | 3' (meta) | Phenyl group (o,p-directing) | Minor/Negligible | Electronically disfavored. |

| Substituted Phenyl Ring | 3, 4, 6 | Two Br atoms (deactivating, o,p-directing) | Minor/Negligible | Ring is strongly deactivated by two bromine atoms. |

Computational Chemistry and Theoretical Investigations of 2,5 Dibromobiphenyl

Quantum Chemical Approaches for Electronic Structure and Geometry

Quantum chemical methods are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement of 2,5-dibromobiphenyl (B1148622).

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For brominated biphenyls, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-31+G(d)), have been employed to determine optimized geometries and predict various molecular properties. mdpi.comresearchgate.netresearchgate.net Studies on related polybrominated diphenyl ethers (PBDEs) have shown that structural parameters calculated at the B3LYP/6-31+G(d) level are reliable. researchgate.net The precision of DFT in predicting molecular geometries has been found to be superior to semiempirical methods like PM3, AM1, and MNDO when compared to experimental X-ray crystal structures. researchgate.net

In the case of biphenyl (B1667301) and its derivatives, a key geometric parameter is the dihedral angle between the two phenyl rings. DFT calculations can accurately predict this angle, which is influenced by the substitution pattern. For instance, in 2,2',4,4'-tetrabromodiphenyl ether, DFT calculations revealed a significant increase in the dihedral angle due to the steric hindrance of the ortho-bromine atoms. researchgate.net While specific DFT studies focusing solely on this compound are not extensively detailed in the provided results, the methodologies applied to similar compounds are directly transferable. These calculations would typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

Molecular Orbital Theory and Frontier Orbitals (HOMO-LUMO)

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the LUMO is often correlated with a compound's electron affinity and its susceptibility to reduction. mdpi.com For polybrominated diphenyl ethers, a good correlation has been found between their LUMO energies and their reaction rates for debromination by zerovalent iron, suggesting an electron transfer mechanism. mdpi.com

The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be distributed over the π-system of the biphenyl core, while the LUMO might have significant contributions from the C-Br antibonding orbitals, making it susceptible to nucleophilic attack or reductive debromination. Frontier molecular orbital analysis, often performed in conjunction with DFT calculations, can pinpoint the regions of the molecule most likely to be involved in chemical reactions. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. MD studies on biphenyl and its derivatives have been conducted to understand the influence of solvents on their shape and the rotation around the central C-C bond. researchgate.net These simulations often use force fields derived from ab initio calculations to describe the intramolecular potentials. researchgate.net

For this compound, MD simulations could reveal how the molecule behaves in different solvents, providing insights into its solubility and transport properties. The simulations can track the torsional angle between the phenyl rings over time, showing the flexibility of the molecule and the energy barriers to rotation. researchgate.net Such studies have shown that for biphenyl itself, the solvent tends to minimize the dihedral angle and the molecular volume. researchgate.net Similar simulations for this compound would clarify the interplay between intramolecular forces (steric and electronic effects of the bromine atoms) and intermolecular forces (solute-solvent interactions) in determining its dynamic structure.

Theoretical Predictions of Reaction Pathways and Mechanisms

Computational methods are invaluable for mapping out potential reaction pathways and elucidating reaction mechanisms. For halogenated aromatic compounds, theoretical studies have investigated mechanisms of dehalogenation, oxidation, and other transformations. mdpi.comchinesechemsoc.orgacs.orgresearchgate.net

For instance, DFT calculations have been used to study the reductive debromination of polybrominated diphenyl ethers by investigating the structures of their anionic forms. The cleavage of a C-Br bond in the calculated anion structure can indicate the most likely position for debromination. mdpi.com This approach could be applied to this compound to predict which bromine atom is more susceptible to removal.

Theoretical studies have also explored free-radical coupling reactions. chinesechemsoc.org In the reaction of hexabromobenzene (B166198) with sodium, theoretical calculations supported a free-radical C(sp2)–C(sp2) coupling mechanism by showing it to be energetically more favorable than an anion coupling pathway. chinesechemsoc.org Similar computational investigations could predict the products and intermediates in reactions involving this compound, such as Ullmann coupling or Suzuki-Miyaura coupling reactions.

Computational Studies in Structure-Reactivity and Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physical properties. biochempress.compjoes.comjove.com These models often use molecular descriptors derived from computational chemistry, such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and topological indices. researchgate.netbiochempress.com

For polyhalogenated biphenyls, QSAR models have been developed to predict properties like chromatographic retention times and environmental fate. biochempress.compjoes.com For example, descriptors such as HOMO and LUMO energies and the number of halogen atoms have been significant in models for PCBs. researchgate.net A study on polyhalogenated biphenyls used a 3D-QSAR model to characterize their long-range migration ability based on parameters like the octanol-air partition coefficient (KOA). pjoes.com

In the context of this compound, QSAR studies could predict its potential toxicity or environmental behavior. For instance, its interaction with the aryl hydrocarbon receptor (AhR), a mechanism of action for many halogenated aromatic compounds, could be modeled. jove.com By calculating relevant molecular descriptors for this compound and comparing them to those of well-studied compounds, its biological activity and environmental impact can be estimated.

Environmental Fate and Ecotoxicological Research of 2,5 Dibromobiphenyl

Environmental Distribution and Occurrence of Brominated Biphenyls

The release of PBBs into the environment has primarily stemmed from manufacturing processes, the disposal of products containing these flame retardants, and accidental contamination events. cdc.govepa.gov Although the production of PBBs was halted in the United States in 1979, their persistence means they are still detected in various environmental compartments. cdc.gov

Presence in Aquatic and Terrestrial Compartments (Sediments, Soil, Water)

PBBs have been identified in soil, sediment, and water samples, often in proximity to former manufacturing facilities. cdc.govepa.gov

Soil: Significant soil contamination has been documented at industrial sites. For instance, soil samples from the areas of the Michigan Chemical Corporation, a former PBB manufacturer, showed concentrations as high as 3,500 mg/kg. cdc.gov Near other chemical plants in New Jersey, PBB levels in soil have been found to range from 1.14 to 4.6 mg/kg. cdc.gov Contaminated manure spread on dairy farms in Michigan also led to soil concentrations ranging from 35 to 1,260 µg/kg. cdc.gov

Water: PBBs have been detected in both surface water and groundwater. cdc.gov Effluents from manufacturing plants were a direct source of PBBs in surface waters, with concentrations in samples from the Michigan Chemical Corporation reported between 98 and 503 ppm. cdc.gov Leachate from landfill sites where PBB production wastes were disposed of has also contaminated water sources, with concentrations in a drainage ditch reaching up to 1.2 ppm. cdc.gov At hazardous waste sites, PBBs have been identified in surface water and groundwater samples. cdc.gov

Sediments: Due to their tendency to adsorb to particulate matter, PBBs are commonly found in sediments. cdc.gov They have been detected in sediment samples collected from hazardous waste sites. cdc.gov In a survey near industrial sites in New Jersey, PBB levels in aquatic sediments reached up to 60 ppb. epa.gov

Transport and Partitioning Behavior in Ecosystems

The physical and chemical properties of PBBs, such as low water solubility and high octanol-water partition coefficients (log Kow), govern their movement and distribution in the environment. diva-portal.orginchem.org

PBBs exhibit strong adsorption to soil and sediment, which generally increases with the degree of bromination and the organic carbon content of the soil or sediment. cdc.gov This strong binding limits their mobility in soil, making leaching into groundwater less likely unless transported by soil particles. cdc.gov

In the atmosphere, PBBs are expected to exist predominantly in the particulate phase. cdc.gov Their transport is therefore linked to the movement of these particles, and they are removed from the atmosphere through wet and dry deposition. cdc.gov This suggests that long-range atmospheric transport is not a significant pathway for PBBs. cdc.gov

Volatilization from water or soil surfaces is not considered a major environmental transport process for PBBs. cdc.gov This is due to their low volatility and strong adsorption to solids in water and soil. cdc.gov

Biodegradation and Biotransformation Processes

The breakdown of PBBs in the environment is generally a slow process, contributing to their persistence. cdc.govsci-hub.se However, under certain conditions, microbial degradation and other transformation processes can occur.

Microbial Degradation Pathways and Metabolite Formation

Microbial action is a key factor in the transformation of PBBs in the environment.

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, such as those found in sediments, microorganisms can reductively debrominate PBBs. mdpi.comnih.gov This process involves the removal of bromine atoms, leading to the formation of lower-brominated biphenyls. mdpi.comnih.gov Studies have shown that microorganisms from PCB-contaminated sediments can dehalogenate hexabrominated biphenyls. nih.gov The order of debromination can vary, but removal of meta- and para-bromines is often favored. nih.govresearchgate.net

Aerobic Degradation: Aerobic (oxygen-present) degradation of PBBs is less common, particularly for highly brominated congeners. However, some bacteria capable of degrading polychlorinated biphenyls (PCBs) have shown the ability to degrade lower-brominated PBBs. ucanr.edu For example, bacteria like Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 can degrade mono- through penta-brominated biphenyls. ucanr.edu The degradation pathway can involve hydroxylation followed by ring cleavage. iwaponline.com

Metabolites formed during PBB biotransformation include various lower-brominated biphenyls and, in some cases, hydroxylated derivatives. sci-hub.seinchem.org For example, the degradation of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) in soil has been shown to produce 2,3',4,4',5-pentabromobiphenyl, 2,2',4,4',5-pentabromobiphenyl, and unidentified tetrabromobiphenyls. cdc.gov

Debromination in Biological Systems

Debromination, the removal of bromine atoms, is a critical transformation process for PBBs. This can occur through both microbial action and metabolic processes within larger organisms.

In microorganisms, reductive debromination is a significant pathway, particularly in anaerobic environments. mdpi.comnih.gov The effectiveness of this process can be influenced by the specific PBB congener and the microbial community present. nih.gov For instance, certain brominated biphenyls can "prime" or stimulate microbial communities to dechlorinate PCBs, indicating a shared metabolic pathway. nih.govresearchgate.net

In vertebrates, metabolism of PBBs is generally slow, but some biotransformation, including debromination, can occur. inchem.orgepa.gov For example, there is evidence that fish may be able to debrominate more highly brominated components of PBB mixtures. epa.gov Hydroxylated derivatives have been identified as major metabolic products of lower brominated biphenyls in vertebrates, which may sometimes be preceded by a debromination step. inchem.org

Bioaccumulation and Biomagnification Potential in Food Webs

A significant ecotoxicological concern with PBBs is their propensity to bioaccumulate and biomagnify. albert.io

Bioaccumulation is the process where the concentration of a chemical builds up in an organism over time, faster than it can be removed. albert.io PBBs are lipophilic, meaning they accumulate in the fatty tissues of organisms. api.org

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. albert.io

PBBs have a demonstrated tendency to bioaccumulate in aquatic and terrestrial organisms. inchem.org Bioconcentration factors (BCFs), which measure the accumulation of a chemical from water into an organism, have been determined for various PBB congeners and can be quite high. cdc.govepa.gov For example, the BCF for hexabromobiphenyl in fathead minnows has been estimated to exceed 10,000. cdc.gov The bioaccumulative potential can vary between different PBB congeners.

| PBB Congener | BCF Value (Whole Body) | Organism |

|---|---|---|

| 2,6-Dibromobiphenyl (B167044) | 1,267 | Fish (unspecified) |

| 2,4-Dibromobiphenyl | 1,343 | Fish (unspecified) |

| 3,4-Dibromobiphenyl | 63 | Fish (unspecified) |

| 4,4'-Dibromobiphenyl (B48405) | 269,000 (lipid weight-based) | Guppy (Poecilia reticulata) |

| 2,5,4'-Tribromobiphenyl | 425 | Fish (unspecified) |

| 2,2',5,5'-Tetrabromobiphenyl | 1,440,000 (lipid weight-based) | Guppy (Poecilia reticulata) |

Source: cdc.gov

The high bioaccumulation potential of PBBs means they can be transferred through the food web, leading to biomagnification. researchgate.net This results in higher concentrations in predators at the top of the food chain, including birds, marine mammals, and humans. researchgate.netacs.org The long half-life of PBBs in organisms further contributes to their persistence and magnification in food webs. inchem.org

Ecotoxicological Impact Assessments

Ecotoxicological impact assessments for halogenated biphenyls, including 2,5-Dibromobiphenyl (B1148622), are complex undertakings. These assessments evaluate the potential adverse effects of a chemical on ecosystems, considering its persistence, bioaccumulation, and toxicity. For polybrominated biphenyls (PBBs), these assessments are critical due to their persistence in the environment and their known presence at hazardous waste sites. cdc.govepa.gov

The environmental persistence of a chemical is a key factor in its ecotoxicological risk profile. Polybrominated biphenyls (PBBs) are known to be persistent compounds that strongly adsorb to soil and sediment. cdc.gov Their chemical stability means they are generally resistant to degradation. sci-hub.se The degree of bromination on the biphenyl (B1667301) structure influences their environmental behavior; lower brominated congeners are typically more volatile, while higher brominated ones tend to bind more strongly to soil and sediment. epa.gov

Studies have shown that PBBs can undergo degradation, although often at slow rates. For instance, significant degradation of 2,2',4,4',5,5'-hexabromobiphenyl, the main component of the commercial mixture FireMaster BP-6, was observed in field soil over several years. cdc.gov The primary degradation pathways include photolytic and microbial processes. Photodegradation in the presence of a proton donor can lead to reductive debromination, forming lower brominated biphenyls. cdc.gov Anaerobic microbial activity in sediments and soils can also cause biotic debromination. cdc.gov

Table 1: Estimated Elimination Half-Lives of Select PBB Congeners in Biota (Note: Data for this compound is not specified in the sources; the table illustrates persistence in related compounds.)

| Chemical Compound | Species | Half-Life |

| Hexabromobiphenyl | Hen (via eggs) | 17 days epa.gov |

| 2,2',4,4',5,5'-Hexabromobiphenyl | Rat (body fat) | ~69 weeks inchem.org |

| 2,2',4,4',5,5'-Hexabromobiphenyl | Rhesus Monkey | >4 years inchem.org |

| 2,2',4,4',5,5'-Hexabromobiphenyl | Human | 8 - 12 years inchem.org |

This table presents data on the persistence of specific PBBs in various organisms to provide context for the environmental fate of halogenated biphenyls.

Risk assessment for halogenated biphenyls like PBBs and polychlorinated biphenyls (PCBs) is a structured process designed to estimate the nature and probability of adverse health and environmental effects from chemical exposure. who.intca.gov These frameworks are essential for managing contaminated sites and regulating chemical use. epa.govca.gov

A key challenge in assessing the risk of halogenated biphenyls is that they typically exist in the environment as complex mixtures of various congeners. epa.gov The composition of these mixtures can change over time due to weathering and differential fate and transport of individual congeners. ca.gov For example, less chlorinated biphenyls are generally more volatile and may be transported further in the atmosphere. ca.gov

The U.S. Environmental Protection Agency (EPA) has developed several frameworks for assessing the risks of such complex mixtures. One approach, often used for dioxin-like compounds including some PCBs, is the Toxicity Equivalence (TEQ) methodology. epa.gov This method uses Toxicity Equivalency Factors (TEFs) to express the toxicity of different congeners relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). However, the application of this methodology requires extensive congener-specific toxicity data, which is not available for all PBBs.

General risk assessment frameworks, such as those outlined by the EPA or the International Programme on Chemical Safety (IPCS), follow a multi-step process: who.intepa.gov

Hazard Identification: Determining whether the chemical can cause adverse effects. For PBBs, this includes evaluating their persistence, bioaccumulation potential, and toxicity. mdpi.com

Dose-Response Assessment: Characterizing the relationship between the dose of the chemical and the incidence of adverse effects. This is often based on toxicological studies in laboratory animals. who.int

Exposure Assessment: Evaluating the intensity, frequency, and duration of human and environmental exposure to the chemical. This involves measuring or modeling concentrations in air, water, soil, and food. ca.gov

Risk Characterization: Integrating the information from the previous steps to estimate the probability of adverse effects occurring in exposed populations or ecosystems. who.int

Programs like the U.S. EPA's Voluntary Children's Chemical Evaluation Program (VCCEP) have been established to gather data and conduct risk assessments for chemicals to which children may be exposed, including PBBs. nih.gov These frameworks emphasize the need for more congener-specific data on toxicity and environmental fate to reduce uncertainties in risk assessments for halogenated biphenyls. cdc.govca.gov

Biological Activity and Pharmacological Research of 2,5 Dibromobiphenyl

Investigations into Endocrine Disrupting Potential

Endocrine-disrupting chemicals can interfere with the body's hormonal systems, leading to a variety of adverse effects. The potential for 2,5-Dibromobiphenyl (B1148622) and related compounds to act as endocrine disruptors has been a key area of toxicological research.

Bioactivation by Cytochrome P450 Enzymes and Metabolite Formation

The metabolic fate of biphenyl (B1667301) compounds is a critical determinant of their biological activity. Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to the metabolism of many xenobiotics, including dibrominated biphenyls. acs.orgnih.gov The process of bioactivation can transform a relatively inert parent compound into biologically active metabolites.

While specific studies on the metabolism of this compound are limited, research on other dibrominated biphenyl isomers, such as 2,2'-dibromobiphenyl (B83442) (2,2'-DBB) and 4,4'-dibromobiphenyl (B48405) (4,4'-DBB), has demonstrated that they are metabolized by rat liver microsomal CYP450 activity. acs.orgnih.gov This metabolic process yields various mono- and dihydroxylated bromobiphenyl metabolites. acs.orgnih.gov It is hypothesized that this compound could undergo similar metabolic transformations, although the specific hydroxylated metabolites have not been characterized in the available literature.

Estrogen Receptor Binding and Activation Studies

The estrogen receptor (ER) is a key target for many endocrine-disrupting chemicals. Compounds that bind to and activate the ER can mimic the effects of endogenous estrogens, potentially leading to hormonal imbalances. Research has shown that hydroxylated metabolites of some dibrominated biphenyls possess estrogenic activity.

Studies on the metabolites of 2,2'-DBB and 4,4'-DBB have revealed that several of these hydroxylated compounds can bind to the estrogen receptor and activate it. acs.orgnih.gov For instance, certain synthetic monohydroxylated bromobiphenyls have been shown to bind to and activate the ER. acs.org However, there is a lack of specific data in the reviewed scientific literature concerning the estrogen receptor binding affinity and activation potential of this compound or its putative metabolites.

Inhibition of Estrogen Sulfotransferase Activity

Estrogen sulfotransferase (EST) is an enzyme responsible for the sulfation of estrogens, a process that generally inactivates them and facilitates their excretion. p2infohouse.org Inhibition of EST can lead to an increase in the local concentrations of active estrogens, providing another mechanism for endocrine disruption. endocrinedisruption.org

Research has demonstrated that hydroxylated metabolites of certain polyhalogenated aromatic hydrocarbons are potent inhibitors of human estrogen sulfotransferase (hEST). acs.orgendocrinedisruption.org Specifically, studies on the metabolites of 2,2'-DBB and 4,4'-DBB have identified several hydroxylated forms that inhibit hEST. acs.org The strongest inhibition was observed with 4-OH-3,4'-DBB, which exhibited a half-maximal inhibitory concentration (EC50) of 40 nM. acs.org To date, no studies have been found that specifically measure the inhibitory effect of this compound or its potential metabolites on estrogen sulfotransferase activity.

Interaction with Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many halogenated aromatic hydrocarbons. Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the altered expression of target genes, including those involved in xenobiotic metabolism like CYP1A1 and CYP1A2.

Research has indicated that this compound acts as an endocrine disruptor by activating the AhR. This interaction can trigger transcriptional changes that affect various cellular processes, including cell cycle regulation and oxidative stress responses. The activation of the AhR is a well-established mechanism through which compounds like polybrominated biphenyls can exert a range of biological, and potentially toxic, effects.

Exploration of Antimicrobial Properties

The search for novel antimicrobial agents is a critical area of pharmaceutical research. While some biphenyl derivatives have been investigated for such properties, there is a scarcity of data specifically on this compound.

General studies on related compounds have shown some promise. For instance, derivatives of other dibromobiphenyls, such as 4,4'-Dibromobiphenyl-2,2'-diamine, have demonstrated efficacy against Staphylococcus aureus. Additionally, complex natural products containing dibromophenol moieties have exhibited potent antimicrobial activity against a range of bacteria, including Bacillus subtilis and Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) as low as 1 μg/mL. nih.gov However, no direct evidence from the reviewed literature demonstrates the antimicrobial properties of the parent compound, this compound.

Research into Anticancer Activities

The potential for biphenyl structures to serve as scaffolds for anticancer drugs has been an area of interest. Various derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines.

For example, certain biphenyl carboxylic acids have shown notable in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cells, with some compounds exhibiting IC50 values in the range of 9-11 µM. ajgreenchem.com Similarly, thiazolidine-2,4-dione-biphenyl derivatives have been designed and synthesized, with some showing moderate to good anticancer activity. waocp.org Furthermore, a marine-derived bromophenol, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, has demonstrated anticancer activity by inhibiting angiogenesis. nih.gov

Despite these findings for related and more complex structures, there is currently no direct scientific evidence in the available literature to support the anticancer activity of this compound itself. Research in this specific area remains to be conducted.

Advanced Analytical Techniques in 2,5 Dibromobiphenyl Research

Chromatographic Separation Methods (e.g., GC-MS, HPLC)

Chromatographic techniques are fundamental for isolating 2,5-dibromobiphenyl (B1148622) from complex mixtures, a common requirement in environmental analysis and chemical synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the principal method for the detection and quantification of this compound. nih.gov This technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. The compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound. For this compound, characteristic fragment ions are observed at mass-to-charge ratios (m/z) of 152 (C₆H₅Br⁺) and 234 (C₁₂H₈Br₂⁺), which aid in its definitive identification.

The use of tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers enhanced selectivity and sensitivity, which is particularly useful for analyzing complex environmental samples where matrix interferences can be a significant issue.

A summary of typical GC-MS parameters for the analysis of PBBs, including this compound, is presented below.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Retention Time | 4.23 min | chemicalbook.com |

| Linear Coefficient (R²) | 0.99992 | chemicalbook.com |

| Repeatability (RSD%) | 0.01% (at 0.05µg/mL) | chemicalbook.com |

| Characteristic Fragment Ions (m/z) | 152, 234 |

High-Performance Liquid Chromatography (HPLC) is another valuable separation technique, often employed for the purity assessment of synthesized brominated compounds. While less common than GC-MS for trace environmental analysis of PBBs, HPLC is crucial in synthetic chemistry for purifying products and intermediates. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. HPLC can be coupled with various detectors, including UV-Vis detectors, to quantify the separated compounds. For instance, the purity of related compounds like 2,2'-dibromobiphenyl (B83442) has been assessed using HPLC with a reported purity of >95%.

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy gives insight into the number and chemical environment of hydrogen atoms. For this compound, the protons on the two phenyl rings would exhibit complex splitting patterns in the aromatic region of the spectrum due to their distinct chemical environments and spin-spin coupling.

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms. In this compound, one would expect to see distinct signals for the different carbon atoms, with the carbons bonded to bromine atoms being significantly influenced. While specific spectral data for this compound is not detailed in the provided search results, typical chemical shift ranges for aromatic carbons are between 110-140 ppm.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching and bending vibrations of the aromatic rings, as well as C-C stretching vibrations within the rings and between the biphenyl (B1667301) linkage. The C-Br stretching vibrations would also be present, typically in the lower frequency region of the spectrum. For example, the FT-IR spectrum of the related compound 2,5-dibromobenzoic acid shows characteristic peaks for the carboxyl group (1728 and 3431 cm⁻¹) and other structural features that would be partially comparable. researchgate.net

UV-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π-π* transitions in the benzene (B151609) rings. The resulting spectrum, a plot of absorbance versus wavelength, is useful for quantitative analysis and can provide information about the extent of conjugation. The parent compound, biphenyl, shows a strong absorption peak in the UV region. spectrabase.com The presence of bromine substituents on the biphenyl core of this compound would be expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted biphenyl.

Mass Spectrometry for Metabolite Identification and Quantification

Understanding the metabolic fate of this compound is crucial for assessing its toxicological profile. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a key technology for identifying and quantifying its metabolites. t3db.ca The biotransformation of PBBs often involves oxidation reactions mediated by enzymes such as cytochrome P450. t3db.ca

The analytical workflow for metabolite identification typically involves:

Sample Preparation : Extraction of the parent compound and its metabolites from a biological matrix (e.g., liver microsomes, tissue, or urine).

Chromatographic Separation : Separation of the metabolites from the parent compound and other endogenous molecules, usually by HPLC or GC.

Mass Spectrometric Analysis : Detection using HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. These instruments provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites.

Structural Elucidation : Tandem MS (MS/MS) experiments are performed to fragment the metabolite ions, and the resulting fragmentation patterns are used to deduce their chemical structures.

This approach has been successfully used to identify hydroxylated and methoxylated metabolites of related polybrominated diphenyl ethers (PBDEs) in environmental and biological samples. mdpi.com Given that this compound interacts with the aryl hydrocarbon receptor (AhR) to activate genes involved in xenobiotic metabolism, similar oxidative metabolic pathways are anticipated. t3db.ca

Advanced Microscopy in Surface Science Research (e.g., STM, BR-STM)

The behavior of individual molecules on surfaces is a burgeoning area of research, with on-surface synthesis offering a bottom-up approach to creating novel nanostructures. Advanced microscopy techniques are central to these investigations.

Scanning Tunneling Microscopy (STM) allows for the direct visualization of molecules adsorbed on conductive surfaces with atomic resolution. uni-graz.at In the context of brominated biphenyls, STM is used to study the Ullmann coupling reaction, a process where halogenated precursors form covalent C-C bonds on a catalytic metal surface (e.g., Ag(111), Cu(111), Au(111)). nih.govresearchgate.netmdpi.com Studies on isomers like 2,2'-dibromobiphenyl have shown that upon heating, the C-Br bonds cleave, and the resulting radical species can form organometallic intermediates with surface adatoms before creating covalently bonded polymers. mdpi.comacs.orgresearchgate.net STM can track these steps, from the initial adsorption of individual this compound molecules to their debromination and subsequent polymerization into one- or two-dimensional structures.

Bond-Resolving Scanning Tunneling Microscopy (BR-STM) , a refinement of STM often achieved by functionalizing the microscope tip (e.g., with a CO molecule), provides even greater detail, allowing for the direct visualization of the chemical bonds within a molecule. This powerful technique has been used to unambiguously determine the structure of complex products formed during on-surface reactions of other brominated biphenyls, including the identification of four-, six-, and eight-membered rings in the final products. acs.orgarxiv.org

Scanning Tunneling Microscopy Break-Junction (STM-BJ) is a technique used to measure the electrical conductance of a single molecule. In an STM-BJ experiment, the microscope tip is repeatedly brought into and out of contact with a substrate in a solution containing the molecule of interest. As the junction breaks, a single molecule can bridge the gap between the tip and the substrate, allowing its conductance to be measured. This technique could be applied to this compound to probe its single-molecule charge transport properties.

Synchrotron Radiation Photoemission Spectroscopy

Synchrotron Radiation Photoemission Spectroscopy (SRPES) is a highly sensitive surface analysis technique that provides information about the elemental composition and chemical state of a sample. It utilizes high-intensity, tunable X-rays from a synchrotron source to eject core-level electrons from atoms. The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment.

In the study of on-surface reactions of this compound, SRPES is a powerful complementary technique to STM. researcher.life It can be used to monitor the chemical transformations occurring on the surface. For example, by measuring the core-level spectra of bromine (Br 3d) and carbon (C 1s), one can follow the cleavage of the C-Br bond during the Ullmann reaction. The appearance of a new component in the Br 3d spectrum at a lower binding energy indicates the presence of bromide ions on the surface, providing clear evidence of debromination. acs.org Similarly, changes in the C 1s spectrum can reveal the formation of new C-C covalent bonds or C-metal organometallic bonds. researchgate.net This technique has been instrumental in elucidating the reaction mechanisms of various brominated molecules on metal surfaces. acs.orgarxiv.orgresearcher.lifeacs.org

Conclusion and Future Directions in 2,5 Dibromobiphenyl Research

Advancements in Synthetic Accessibility and Functionalization

Recent progress in the synthesis of dibromobiphenyl derivatives, including 2,5-dibromobiphenyl (B1148622), has focused on enhancing regioselectivity and yield. One innovative approach employs a microflow system for the selective monolithiation of dibromobiphenyl precursors, followed by electrophilic substitution. This method utilizes n-butyllithium for lithiation at a specific bromine site, enabling the subsequent introduction of other functional groups. The precise temperature and mixing control afforded by microflow systems are critical for improving the selectivity of this process.

Another established synthetic route involves the diazotization of substituted aromatic amines, such as 2-amino-5-nitroanisole, followed by bromination in the presence of a cuprous bromide catalyst. Although this method is often applied to phenolic compounds, its principles of diazonium chemistry are adaptable for the regioselective synthesis of this compound.

Furthermore, the functionalization of the this compound scaffold is crucial for creating more complex molecules with desired properties. For instance, it serves as a key precursor in the synthesis of phenyl-substituted bisstyrenebenzene (PBSB), a material with applications in LED technology due to its enhanced solubility and blue fluorescence, which is achieved through palladium-catalyzed coupling reactions.

The table below summarizes key synthetic methodologies for this compound and its derivatives.

| Synthetic Method | Key Reagents/Conditions | Primary Application/Advantage |

| Microflow-assisted Monolithiation | n-Butyllithium, Electrophiles, Microflow reactor | High selectivity and yield for functionalized dibromobiphenyls. |

| Diazotization and Bromination | Substituted aromatic amines, NaNO₂, HBr, CuBr | Regioselective introduction of bromine atoms. |

| Palladium-Catalyzed Coupling | Palladium catalyst, Organometallic reagents | Synthesis of complex derivatives like PBSB for optoelectronics. |

This table provides a summary of synthetic approaches for this compound and its functionalization.

Deeper Understanding of Reactivity and Mechanistic Pathways

The reactivity of this compound is characterized by its participation in several fundamental organic reactions. The bromine atoms can be replaced by other nucleophiles through substitution reactions. Oxidation and reduction reactions can also modify the biphenyl (B1667301) core to introduce different functional groups or lead to the formation of biphenyl itself.

Understanding the mechanistic pathways of these reactions is a key area of ongoing research. For example, in cross-coupling reactions, which are vital for forming new carbon-carbon bonds, the mechanism often involves oxidative addition, transmetalation, and reductive elimination steps, frequently catalyzed by transition metals like palladium. rsc.org The study of these mechanisms allows for the optimization of reaction conditions and the development of more efficient synthetic protocols. researchgate.net

Recent research has also explored the electrochemical behavior of dibromobiphenyls. For instance, the anodic oxidation of 2,2'-dibromo-1,1'-biphenyls has been shown to produce cyclic biaryl λ3-bromanes, which are valuable intermediates for generating arynes. beilstein-journals.org While this specific study focused on a different isomer, the principles could potentially be extended to understand the electrochemical reactivity of this compound.

Refined Environmental Risk Assessment and Remediation Strategies

As a polybrominated biphenyl (PBB), this compound is recognized as a persistent environmental pollutant. nih.govontosight.ai Its presence in the environment, often as a result of its use as a flame retardant, necessitates a thorough understanding of its environmental fate and the development of effective remediation strategies. nih.govontosight.ai PBBs, in general, are known to be toxic and can bioaccumulate in ecosystems. nih.gov

Current research into the remediation of PBBs and related compounds like polychlorinated biphenyls (PCBs) offers potential strategies for addressing this compound contamination. These methods include:

Reductive Debromination: Using zero-valent iron (ZVI) and nanoscale ZVI (nZVI) has shown promise in laboratory studies for the degradation of polybrominated diphenyl ethers (PBDEs), a related class of compounds. epa.gov

Bioremediation: Anaerobic bacteria have been investigated for their ability to degrade highly brominated compounds. epa.gov Furthermore, studies on PCBs have demonstrated that bioaugmentation with specific microbial strains can significantly reduce contaminant levels in sediments. nih.gov Research on the microbial dechlorination of PCBs has been primed by brominated biphenyls, suggesting that this compound could potentially be degraded by similar microbial processes. nih.gov

Activated Carbon Treatment: This method has been studied for its effectiveness in treating PBDEs in sediment. epa.gov

The European Union mandates an environmental risk assessment (ERA) for veterinary medicinal products, which considers the physicochemical, ecotoxicological, and fate properties of active substances. ecvpt.org Such frameworks are crucial for evaluating the potential environmental impact of compounds like this compound. ecvpt.org

The table below outlines potential remediation technologies for PBBs.

| Remediation Technology | Mechanism | Status/Findings |

| Zero-Valent Iron (ZVI/nZVI) | Reductive debromination of the biphenyl core. | Investigated for PBDEs with promising laboratory results. epa.gov |

| Microbial Degradation | Anaerobic and aerobic bacteria break down the compound. | Shown to be effective for PCBs and potentially applicable to PBBs. epa.govnih.gov |

| Activated Carbon | Adsorption of the contaminant from soil or sediment. | Investigated for PBDEs in laboratory settings. epa.gov |

This table summarizes potential remediation strategies for polybrominated biphenyls.

Comprehensive Biological and Pharmacological Profiling

The biological effects of this compound are an area of significant concern and ongoing research. Like other PBBs, it is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov This interaction can trigger the expression of genes involved in the metabolism of foreign chemicals (xenobiotics), potentially leading to endocrine disruption and altered immune responses. nih.gov

Exposure to PBBs has been associated with various health effects, including weight loss, skin disorders, and impacts on the nervous and immune systems, as well as the liver, kidneys, and thyroid gland. nih.gov While some studies have suggested potential antimicrobial and anticancer properties for this compound, these require further investigation and are balanced by its potential toxicity. ontosight.ai

Future research should focus on a more detailed pharmacological profiling of this compound to fully understand its mechanisms of toxicity and to explore any potential therapeutic applications of its derivatives. ontosight.ai This includes studying its interactions with various biological targets and its structure-activity relationships. ontosight.ai

Interdisciplinary Research Opportunities and Emerging Areas

The unique chemical structure of this compound and its derivatives opens up opportunities for interdisciplinary research. Its application as a precursor for materials used in LED technology is a prime example of its role in materials science.

Furthermore, the study of the torsional motion of chiral biphenyl molecules, such as 3,5-difluoro-3',5'-dibromobiphenyl, using laser pulses highlights its relevance in physical chemistry and molecular physics. aip.orgaip.org These studies aim to control the internal rotation of molecules, which could have applications in areas like molecular switches and deracemization. aip.org

The development of novel analytical techniques for detecting and quantifying PBBs in environmental samples is another important area of interdisciplinary research, combining analytical chemistry with environmental science. epa.gov Additionally, the use of this compound and other PBBs as performance reference compounds in passive samplers for environmental monitoring demonstrates their utility in environmental chemistry.

Future research will likely see the integration of computational modeling with experimental studies to predict the properties and behavior of this compound and its derivatives, accelerating the discovery of new applications and a deeper understanding of its environmental and biological impact.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,5-Dibromobiphenyl, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is synthesized via nucleophilic aromatic substitution using 2,5-dichlorobiphenyl with sodium bromide (NaBr) in the presence of sodium hydroxide (NaOH). Optimization involves:

- Temperature : 120–150°C to balance reaction rate and side-product formation.

- Stoichiometry : Excess NaBr (2–3 equivalents) ensures complete substitution.

- Reaction Time : 12–24 hours, monitored by TLC or GC-MS for completion .

- Purification : Column chromatography (hexane/dichloromethane) isolates the product.

Q. What methodologies are recommended for determining the physicochemical properties (e.g., boiling point, density) of this compound?

- Methodological Answer :

- Boiling Point : Use differential scanning calorimetry (DSC) for pure compounds (reported 332°C at 760 mmHg). Discrepancies (e.g., 99.2°C) arise from solutions in volatile solvents like isooctane, requiring distinction between pure compound and solution-phase data .

- Density : Gas pycnometry (1.667 g/cm³) under inert atmosphere.

- Refractive Index : Abbe refractometer (1.625 at 20°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Conduct reactions in fume hoods due to toxicity and volatility.

- Storage : Inert atmosphere (argon) at 4°C, away from ignition sources (flash point: 179.4°C).

- Spill Management : Absorb with ethanol-activated charcoal, then dispose as halogenated waste .

Advanced Research Questions

Q. How does this compound function as a precursor in Pd-catalyzed cross-coupling reactions, and what factors influence its reactivity?

- Methodological Answer :

- Mechanism : Pd catalysts (e.g., Pd(t-Bu₃P)₂) activate C-Br bonds for Ullmann couplings or Suzuki-Miyaura reactions.

- Steric Effects : Bromine positions (meta vs. para) impact coupling efficiency; meta substitution reduces steric hindrance.

- Optimization : Use polar aprotic solvents (DMF, toluene) and elevated temperatures (80–120°C) for aryl-aryl bond formation. Monitor yields via GC-MS and compare to para-substituted analogs .

Q. What methodological considerations are essential when using this compound as a performance reference compound (PRC) in passive environmental samplers?

- Methodological Answer :

- PRC Loading : Pre-load low-density polyethylene (LDPE) samplers with 50 μg/mL in isooctane.

- Calibration : Measure desorption rates under field conditions (5–25°C) to estimate sampling rates (Rₛ).

- Equilibrium Correction : Use PRC loss data to adjust for non-equilibrium conditions in water or sediment matrices .

Q. How can analytical methods be validated for detecting trace levels of this compound in complex matrices like biological or environmental samples?

- Methodological Answer :

- GC-MS Parameters : Use electron ionization (EI) at 70 eV, selected ion monitoring (SIM) for m/z 310.9 (Br isotopes).

- Internal Standards : 13C-labeled analogs (e.g., 13C₁₂-p,p'-DDT) correct matrix effects.

- Validation Metrics :

- LOD/LOQ : 0.001 μg/mL (3× baseline noise) and 0.003 μg/mL (10× noise).

- Recovery : 70–120% in spike-recovery tests using certified reference materials (e.g., Kanto ACC B-009N) .

Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., boiling point) for this compound?

- Methodological Answer :

- Source Verification : Cross-reference peer-reviewed studies (e.g., DSC data ) with CAS registry entries.

- Solution vs. Pure Compound : Confirm solvent composition (e.g., 35 μg/mL in isooctane ) to avoid misinterpreting solution boiling points (99.2°C) as pure compound values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.